
3-Ethoxypropane-1-sulfonamide
Overview
Description
3-Ethoxypropane-1-sulfonamide is an organosulfur compound with the molecular formula C₅H₁₃NO₃S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a propane chain with an ethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxypropane-1-sulfonamide typically involves the reaction of 3-ethoxypropane-1-amine with a sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-Ethoxypropane-1-amine+Sulfonyl chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxypropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or halides.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Antimicrobial Activity
Sulfonamides, including 3-Ethoxypropane-1-sulfonamide, are widely recognized for their antimicrobial properties. They function by inhibiting bacterial growth through the interference with folate synthesis, a critical pathway for bacterial survival. Recent studies have highlighted the efficacy of sulfonamide derivatives against resistant strains of bacteria, showcasing their potential as novel antibacterial agents. For instance, new sulfonamide hybrids have been synthesized and evaluated for their antibacterial efficiency, demonstrating promising results against various pathogens .
Anticancer Properties
The anticancer potential of sulfonamides is another significant area of research. Compounds like this compound have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have shown that certain sulfonamide derivatives exhibit cytotoxic effects against various human cancer cell lines, including breast and lung cancers. These compounds often work by targeting specific enzymes involved in tumor growth and metastasis, such as VEGFR-2 and carbonic anhydrases . The incorporation of different structural motifs into the sulfonamide framework has led to enhanced potency and selectivity against cancer cells.
Anti-inflammatory Effects
Research indicates that sulfonamides possess anti-inflammatory properties, which can be beneficial in treating conditions characterized by excessive inflammation. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various tissues. This application is particularly relevant in diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antiviral Applications
Sulfonamides have also been explored for their antiviral activities, particularly against HIV. The ability of these compounds to inhibit viral proteases makes them valuable in the development of antiviral therapies. Studies have shown that certain sulfonamide derivatives can effectively reduce viral loads in infected cells, providing a basis for further development as antiviral agents .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationships of sulfonamides is crucial for optimizing their pharmacological properties. Researchers have employed computational modeling and molecular docking studies to predict how modifications to the sulfonamide structure can enhance its biological activity. For example, studies on alkylimino-substituted sulfonamides have provided insights into how different substituents influence their efficacy and selectivity against various biological targets .
Novel Formulations and Drug Delivery Systems
Recent advancements in drug delivery systems utilizing sulfonamides are noteworthy. For instance, the development of sulfonamide-sulfonimide copolymers has shown promise in creating fluorine-lean proton exchange membranes for applications in fuel cells and other electrochemical devices . These innovations highlight the versatility of sulfonamides beyond traditional medicinal applications.
Case Studies and Data Tables
Application Area | Example Compounds | Key Findings |
---|---|---|
Antimicrobial | This compound | Effective against resistant bacterial strains |
Anticancer | Sulfonamide hybrids | Cytotoxic effects on breast and lung cancer cells |
Anti-inflammatory | Various sulfonamides | Inhibition of pro-inflammatory cytokines |
Antiviral | HIV protease inhibitors | Reduction of viral loads in infected cells |
Drug Delivery Systems | Sulfonamide copolymers | Development of efficient proton exchange membranes |
Mechanism of Action
The mechanism of action of 3-Ethoxypropane-1-sulfonamide involves its interaction with biological molecules, particularly enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, this compound can interfere with the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Sulfamethazine: A sulfonamide antibiotic used in veterinary medicine.
Sulfadiazine: Another sulfonamide antibiotic used in combination with pyrimethamine to treat toxoplasmosis.
Sulfanilamide: The parent compound of many sulfonamide drugs.
Uniqueness: 3-Ethoxypropane-1-sulfonamide is unique due to its ethoxy substituent, which can influence its reactivity and interactions with biological molecules
Biological Activity
3-Ethoxypropane-1-sulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of Sulfonamides
Sulfonamides are a class of compounds known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. They function primarily through the inhibition of bacterial folic acid synthesis and have been modified to enhance their therapeutic efficacy against various diseases.
Synthesis and Characterization
This compound is synthesized through a reaction involving ethyl ether and sulfonyl chlorides. Characterization techniques such as FT-IR, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For example, studies have shown that this compound demonstrates in vitro activity against a range of bacterial strains. The minimum inhibitory concentrations (MICs) for various pathogens are summarized in Table 1.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 64 |
These values suggest that this compound is particularly effective against Gram-negative bacteria.
Anti-inflammatory Activity
The anti-inflammatory potential of sulfonamides has also been explored. In a study comparing various sulfonamide derivatives, this compound exhibited an IC50 value of 110 µg/mL in inhibiting inflammatory cytokines, which is comparable to established anti-inflammatory agents like diclofenac (IC50 = 157 µg/mL) .
Anticancer Activity
Sulfonamides have been investigated for their anticancer properties as well. A recent study highlighted the cytotoxic effects of this compound on human cancer cell lines including HepG-2 (liver) and MCF-7 (breast). The IC50 values were found to be 16.90 µM and 21.15 µM respectively, indicating promising potential as an anticancer agent .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Carbonic Anhydrase : This enzyme plays a critical role in pH regulation and fluid balance in tissues. Inhibition can lead to reduced tumor growth and metastasis.
- Blocking VEGFR-2 : The compound has been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for angiogenesis in tumors .
Case Studies
Several case studies have demonstrated the efficacy of sulfonamide derivatives:
- Cardiovascular Effects : A study assessed the impact of benzenesulfonamide derivatives on perfusion pressure in isolated rat hearts, revealing significant changes that suggest potential cardiovascular benefits .
- Antiviral Activity : Research has indicated that sulfonamides can inhibit viral entry into host cells, with some derivatives showing effectiveness against viruses such as Ebola and avian paramyxovirus .
Properties
IUPAC Name |
3-ethoxypropane-1-sulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO3S/c1-2-9-4-3-5-10(6,7)8/h2-5H2,1H3,(H2,6,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMMFDFOSOOUTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCS(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1483617-83-9 | |
Record name | 3-ethoxypropane-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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